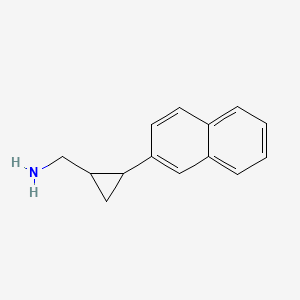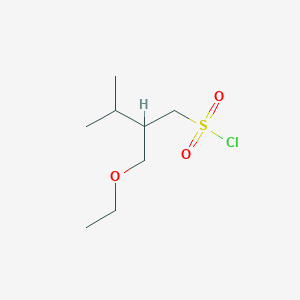
(2-(Naphthalen-2-yl)cyclopropyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Naphthalen-2-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C14H15N
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Naphthalen-2-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a naphthalene derivative followed by amination. One common method is the reaction of 2-naphthylmagnesium bromide with cyclopropylcarboxaldehyde, followed by reductive amination using ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as laboratory synthesis, optimized for yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Naphthalen-2-yl)cyclopropyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Naphthalene derivatives with ketone or carboxylic acid functional groups.
Reduction: Various amine derivatives.
Substitution: Alkylated or acylated naphthalene compounds.
Applications De Recherche Scientifique
(2-(Naphthalen-2-yl)cyclopropyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-(Naphthalen-2-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-(Naphthalen-1-yl)cyclopropyl)methanamine: Similar structure but with the naphthalene ring attached at a different position.
Cyclopropyl(naphthalen-1-yl)methanamine: Another positional isomer with different chemical properties.
Uniqueness
(2-(Naphthalen-2-yl)cyclopropyl)methanamine is unique due to its specific structural arrangement, which can lead to distinct chemical reactivity and biological activity compared to its isomers .
Propriétés
Formule moléculaire |
C14H15N |
|---|---|
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
(2-naphthalen-2-ylcyclopropyl)methanamine |
InChI |
InChI=1S/C14H15N/c15-9-13-8-14(13)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14H,8-9,15H2 |
Clé InChI |
XNUCTOJBURGYIE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1C2=CC3=CC=CC=C3C=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Ethynylbicyclo[2.2.1]hept-2-ene](/img/structure/B13615572.png)

